2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide
Description
2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a benzenesulfonamide core substituted at the 2-position with a propenyl chain. This chain features a diethylamino group, a methyl group, and a phenyl substituent, which collectively influence its physicochemical and pharmacological properties. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, diuretic, and enzyme inhibitory effects.
Properties
CAS No. |
61766-87-8 |
|---|---|
Molecular Formula |
C20H26N2O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(Z)-3-(diethylamino)-2-methyl-1-phenylprop-1-enyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O2S/c1-4-22(5-2)15-16(3)20(17-11-7-6-8-12-17)18-13-9-10-14-19(18)25(21,23)24/h6-14H,4-5,15H2,1-3H3,(H2,21,23,24)/b20-16- |
InChI Key |
XNSRSQRZHIOLTM-SILNSSARSA-N |
Isomeric SMILES |
CCN(CC)C/C(=C(/C1=CC=CC=C1)\C2=CC=CC=C2S(=O)(=O)N)/C |
Canonical SMILES |
CCN(CC)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of a benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, dichloromethane, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzenesulfonamides .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH regulation within cancer cells .
Comparison with Similar Compounds
L-755,507 (CAS 159182-43-1)
- Structure: Features a benzenesulfonamide core with a hexylaminocarbonylurea group and a hydroxypropylaminophenol substituent .
- Molecular Weight : 584.73 g/mol.
- Key Differences: The urea linkage and hydroxyl groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound’s lipophilic diethylamino group.
- Potential Applications: Reported as a research compound, possibly for metabolic or receptor studies due to its extended substituents .
3-(Aminomethyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide (CAS 953726-11-9)
- Structure: Contains an aminomethyl group and a benzyl substituent on the benzenesulfonamide core .
- Key Differences: The aminomethyl group increases hydrophilicity, contrasting with the target compound’s diethylamino group.
- Potential Applications: Likely serves as a pharmaceutical intermediate due to its simpler structure .
2-[2-(Diethylamino)-2-oxoethoxy]benzoic Acid (CAS 953725-56-9)
- Structure: A benzoic acid derivative with a diethylamino-ester side chain .
- Key Differences: The ester linkage and carboxylic acid group differentiate it from sulfonamides, influencing ionization and bioavailability. The diethylamino group here is part of an ester, whereas the target compound integrates it into a propenyl chain.
- Potential Applications: May act as a prodrug or intermediate in synthesizing more complex molecules .
Data Table: Comparative Overview
Research Findings and Implications
Lipophilicity and Bioavailability: The diethylamino group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration compared to the polar urea group in L-755,507 . This property may make it suitable for central nervous system (CNS)-targeted therapies.
Solubility Trade-offs: While L-755,507’s hydroxyl and urea groups improve aqueous solubility, the target compound’s diethylamino group may necessitate formulation adjustments for clinical use .
Isomerism and Binding Specificity: The E/Z isomerism of the propenyl chain in the target compound could lead to differential receptor binding, a factor absent in the rigid benzyl group of 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
